molecular formula C17H16N2O2S2 B298424 3-Ethyl-2-[(4-methoxyphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one

3-Ethyl-2-[(4-methoxyphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one

Cat. No. B298424
M. Wt: 344.5 g/mol
InChI Key: KMLRFNVZFZBKEU-QMGYSKEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-2-[(4-methoxyphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one, also known as MTET, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. MTET has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-[(4-methoxyphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 3-Ethyl-2-[(4-methoxyphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one exerts its biological activities by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. 3-Ethyl-2-[(4-methoxyphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one has also been found to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant activity.
Biochemical and Physiological Effects:
3-Ethyl-2-[(4-methoxyphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. 3-Ethyl-2-[(4-methoxyphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, such as xanthine oxidase and NADPH oxidase. In addition, 3-Ethyl-2-[(4-methoxyphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one has been found to possess antitumor activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

3-Ethyl-2-[(4-methoxyphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a wide range of conditions. However, one limitation of 3-Ethyl-2-[(4-methoxyphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-Ethyl-2-[(4-methoxyphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one. One area of research is the development of novel synthetic methods for the production of 3-Ethyl-2-[(4-methoxyphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one and its derivatives. Another area of research is the investigation of the mechanism of action of 3-Ethyl-2-[(4-methoxyphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one and its potential targets. Furthermore, the development of 3-Ethyl-2-[(4-methoxyphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one-based therapies for the treatment of inflammatory and oxidative stress-related diseases is an important area of research. Finally, the evaluation of the pharmacokinetics and toxicity of 3-Ethyl-2-[(4-methoxyphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one is necessary for its potential use as a therapeutic agent.

Synthesis Methods

3-Ethyl-2-[(4-methoxyphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one can be synthesized by the reaction of 2-thienylmethylene-2,3-dihydro-1H-inden-1-one with 4-methoxyaniline in the presence of ethyl cyanoacetate and ammonium acetate. The reaction takes place at room temperature in ethanol, and the product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

3-Ethyl-2-[(4-methoxyphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, colitis, and asthma. 3-Ethyl-2-[(4-methoxyphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one has also been found to exhibit antioxidant activity, which can help in the prevention and treatment of oxidative stress-related diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases.

properties

Product Name

3-Ethyl-2-[(4-methoxyphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one

Molecular Formula

C17H16N2O2S2

Molecular Weight

344.5 g/mol

IUPAC Name

(5Z)-3-ethyl-2-(4-methoxyphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H16N2O2S2/c1-3-19-16(20)15(11-14-5-4-10-22-14)23-17(19)18-12-6-8-13(21-2)9-7-12/h4-11H,3H2,1-2H3/b15-11-,18-17?

InChI Key

KMLRFNVZFZBKEU-QMGYSKEOSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=CS2)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCN1C(=O)C(=CC2=CC=CS2)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CS2)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

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